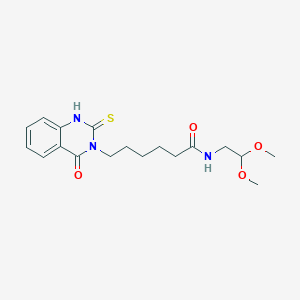

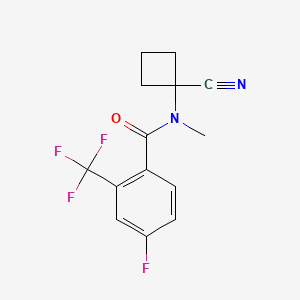

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T has a unique chemical structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases. Thioflavin T has been widely used in the scientific community to study the formation and aggregation of amyloid fibrils, as well as to develop new diagnostic and therapeutic approaches for these diseases.

Applications De Recherche Scientifique

a. Anticancer Agents: The thiazolidinone scaffold in this compound has drawn attention for its potential as an anticancer agent. Researchers investigate its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways.

b. Anti-inflammatory Properties: The compound’s thiazolidinone moiety may exhibit anti-inflammatory effects. It could be explored as a lead compound for developing novel anti-inflammatory drugs.

c. Antimicrobial Activity: Heterocyclic compounds often possess antimicrobial properties. Researchers study this compound’s efficacy against bacteria, fungi, and viruses. Its unique structure may offer advantages in combating drug-resistant pathogens.

Industrial Applications

Heterocyclic molecules find use in industry. Although specific applications of this compound may vary, consider the following:

a. Catalysts: The thiazolidinone scaffold could serve as a ligand or catalyst in organic synthesis. Researchers explore its potential in promoting specific reactions.

b. Agrochemicals: Heterocyclic compounds often contribute to agrochemical formulations. This compound’s unique structure may offer advantages in developing environmentally friendly pesticides or herbicides.

Mécanisme D'action

Target of Action

The primary targets of this compound are Tankyrases (TNKS) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the Wnt β-catenin pathway . TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b, respectively) are structurally divided forms of tankyrase[4,5,6].

Mode of Action

The compound interacts with TNKS-1 and TNKS-2, inhibiting their activity. Specifically, it binds to conserved residues within the active sites of these enzymes. Notably, GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 play a crucial role in mediating this dual binding mechanism. The compound’s high-affinity interactions with these residues contribute to its inhibitory potential .

Biochemical Pathways

The compound disrupts the Wnt signaling pathway by inhibiting TNKS activity. This pathway is essential for cell proliferation, differentiation, and development. Dysregulation of Wnt signaling has been implicated in various cancers, making TNKS inhibitors promising therapeutic candidates .

Result of Action

Molecularly, the compound’s inhibition of TNKS affects downstream processes, including cell cycle regulation, DNA repair, and telomere maintenance. Cellular effects include altered gene expression, cell growth inhibition, and apoptosis induction .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Optimizing these conditions is crucial for therapeutic success .

Propriétés

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c23-18(21-16-10-5-2-6-11-16)12-7-13-22-19(24)17(26-20(22)25)14-15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,21,23)/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVUXPMGRSDELA-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2600175.png)

![4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B2600177.png)

![N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600179.png)